molecular formula C10H12N2O2 B1275975 4-(Allyloxy)benzohydrazide CAS No. 90480-14-1

4-(Allyloxy)benzohydrazide

Cat. No.: B1275975
CAS No.: 90480-14-1
M. Wt: 192.21 g/mol
InChI Key: OEWQNCITKNGNRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)benzohydrazide typically involves the reaction of ethyl-4-hydroxybenzoate with allyl bromide in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in acetone and refluxed for about 20 hours . The resulting product is then subjected to further reactions to obtain the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace the allyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Allyloxy)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)benzohydrazide involves its interaction with specific molecular targets, leading to various biological effects. The compound can form hydrazone derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . These effects are mediated through the inhibition of specific enzymes or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allyloxy)benzohydrazide is unique due to its specific allyloxy functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

IUPAC Name

4-prop-2-enoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWQNCITKNGNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406518
Record name 4-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90480-14-1
Record name 4-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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